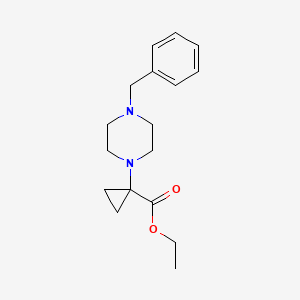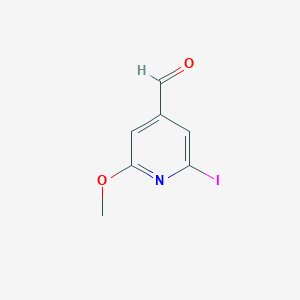
2-Iodo-6-methoxyisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-6-methoxyisonicotinaldehyde: is an organic compound with the molecular formula C7H6INO2 It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by iodine and methoxy groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methoxyisonicotinaldehyde typically involves the iodination of 6-methoxyisonicotinaldehyde. One common method is the Sandmeyer reaction, where 6-methoxyisonicotinaldehyde is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the 2-position . Another method involves the direct iodination of 6-methoxyisonicotinaldehyde using iodine and a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that are scalable and cost-effective. The choice of method depends on factors such as yield, purity, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-6-methoxyisonicotinaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Boronic acids, palladium catalysts.
Major Products Formed:
Oxidation: 2-Iodo-6-methoxyisonicotinic acid.
Reduction: 2-Iodo-6-methoxyisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-Iodo-6-methoxyisonicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery .
Medicine: Compounds with similar structures have been investigated for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of novel compounds with specific properties .
Mécanisme D'action
The mechanism of action of 2-Iodo-6-methoxyisonicotinaldehyde depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it was attached . In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of carboxylic acids or alcohols, respectively .
Comparaison Avec Des Composés Similaires
2-Methoxyisonicotinaldehyde: This compound lacks the iodine atom at the 2-position, making it less reactive in substitution reactions.
2-Iodoisonicotinaldehyde: This compound lacks the methoxy group at the 6-position, which may affect its reactivity and solubility.
6-Methoxyisonicotinaldehyde: This compound lacks the iodine atom at the 2-position, similar to 2-methoxyisonicotinaldehyde.
Uniqueness: 2-Iodo-6-methoxyisonicotinaldehyde is unique due to the presence of both the iodine and methoxy groups, which confer distinct reactivity and properties. The iodine atom makes it a good candidate for substitution reactions, while the methoxy group can influence its electronic properties and solubility .
Propriétés
Formule moléculaire |
C7H6INO2 |
|---|---|
Poids moléculaire |
263.03 g/mol |
Nom IUPAC |
2-iodo-6-methoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6INO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-4H,1H3 |
Clé InChI |
IELBSBFFWVYAMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CC(=C1)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


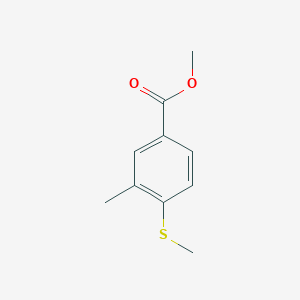

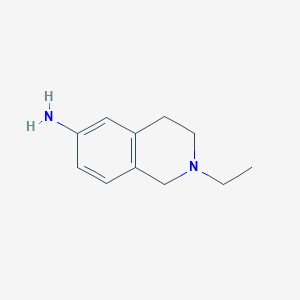
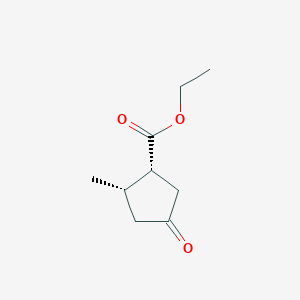
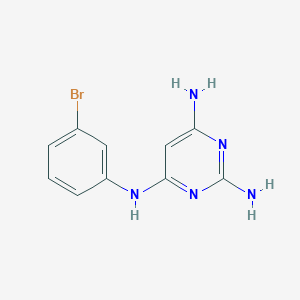


![Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13982729.png)
![[4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)
![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)
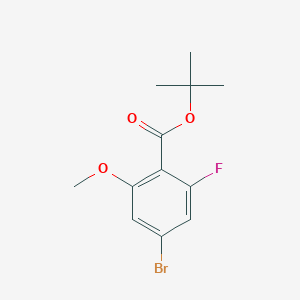
![9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)

